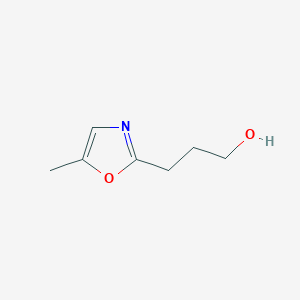

3-(5-Methyl-oxazol-2-yl)-propan-1-ol

Overview

Description

3-(5-Methyl-oxazol-2-yl)-propan-1-ol is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

3-(5-Methyl-oxazol-2-yl)-propan-1-ol has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as an intermediate in the synthesis of more complex molecules that exhibit biological activity. For instance, derivatives of this compound have shown promise as inhibitors in various enzyme pathways, particularly those involved in metabolic disorders and cancer therapy.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives synthesized from this compound. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects, which were attributed to their ability to induce apoptosis in cancer cells .

Biochemistry

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. The oxazole moiety is known to interact with specific enzymes, potentially modulating their activity. This characteristic makes it useful for investigating metabolic processes and developing enzyme inhibitors.

Example: Enzyme Inhibition Studies

Research has indicated that compounds related to this compound can inhibit enzymes involved in the sphingolipid metabolism pathway, which is crucial for maintaining cellular homeostasis . These findings suggest potential therapeutic applications in diseases related to sphingolipid dysregulation.

Materials Science

The compound's unique properties have led to its exploration in materials science, particularly in the development of specialty chemicals and polymers. Its ability to form stable complexes with metal ions has implications for creating novel materials with enhanced properties.

Application: Metal Complexes

Studies have shown that this compound can form coordination complexes with transition metals, which exhibit interesting optical and electronic properties. These complexes are being investigated for use in sensors and catalysis .

Comparative Data Table

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agent synthesis | Induces apoptosis in cancer cells |

| Biochemistry | Enzyme inhibition studies | Modulates sphingolipid metabolism |

| Materials Science | Formation of metal complexes | Enhanced optical/electronic properties |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carbonyl derivatives. Key reagents and results include:

Mechanistic Insights :

-

KMnO₄ in acidic media oxidizes the alcohol to a carboxylic acid via a two-step aldehyde intermediate.

-

PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., ketones) undergo reduction:

| Substrate | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| 3-(5-Methyl-oxazol-2-yl)propanal | NaBH₄, MeOH | 3-(5-Methyl-oxazol-2-yl)-propan-1-ol | Regenerates parent alcohol |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 6h | 3-(5-Methyl-oxazol-2-yl)propyl chloride | 89% | |

| PBr₃ | Et₂O, 0°C → RT | 3-(5-Methyl-oxazol-2-yl)propyl bromide | 78% |

Applications :

-

The chloride derivative serves as an intermediate in Suzuki-Miyaura coupling reactions.

Condensation Reactions

The oxazole ring facilitates condensations with carbonyl compounds:

Key Observations :

-

Palladium catalysis enables C–N bond formation with isocyanides .

-

TosMIC acts as both an isocyanide and sulfonylating agent under basic conditions .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated derivatives:

| Reaction Type | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryloxazole amines | 55% |

Conditions :

-

Typically conducted in THF or DMF at 80–100°C.

-

Air-sensitive catalysts require inert atmospheres.

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity due to substituent effects:

| Compound | Key Reaction Difference | Source |

|---|---|---|

| 3-(4-Methyl-pyrazol-1-yl)-propan-1-ol | Lower oxidation stability due to pyrazole ring | |

| 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol | Tertiary alcohol resists oxidation |

Mechanistic and Kinetic Studies

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-(5-methyl-1,3-oxazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H11NO2/c1-6-5-8-7(10-6)3-2-4-9/h5,9H,2-4H2,1H3 |

InChI Key |

BZOVPPFQPQIMCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)CCCO |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.